molecular formula C9H15N3 B13160187 [(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine

[(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine

Cat. No.: B13160187
M. Wt: 165.24 g/mol
InChI Key: XIPXOEDNPMIYKB-UHFFFAOYSA-N
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Description

(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of a cyclobutyl-substituted pyrazole with a methylamine source. One common method involves the use of a cyclobutyl-substituted pyrazole precursor, which is then reacted with methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and the addition of catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine exerts its effects involves its interaction with specific molecular targets. The cyclobutyl and pyrazole groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:

    (1-Cyclopropyl-1H-pyrazol-5-yl)methylamine: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.

    (1-Cyclohexyl-1H-pyrazol-5-yl)methylamine: The presence of a cyclohexyl group can lead to variations in the compound’s reactivity and interactions with molecular targets.

The uniqueness of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(2-cyclobutylpyrazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C9H15N3/c1-10-7-9-5-6-11-12(9)8-3-2-4-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

XIPXOEDNPMIYKB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=NN1C2CCC2

Origin of Product

United States

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